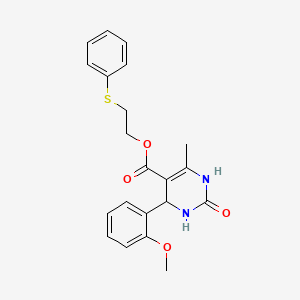![molecular formula C20H12Br2N4O4 B11702635 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)](/img/structure/B11702635.png)
N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) is an organic compound characterized by its complex structure, which includes a benzene ring substituted with bromine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) typically involves a multi-step process. One common method includes the condensation reaction between benzene-1,4-dicarbaldehyde and 2-bromo-4-nitroaniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution of bromine atoms can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The nitro and bromine substituents play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-chloro-4-nitroaniline)
- N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-fluoro-4-nitroaniline)
- N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-iodo-4-nitroaniline)
Uniqueness
N,N’-[benzene-1,4-diyldi(E)methylylidene]bis(2-bromo-4-nitroaniline) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine substituents influence the compound’s electronic properties and its behavior in various chemical reactions, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H12Br2N4O4 |
|---|---|
Peso molecular |
532.1 g/mol |
Nombre IUPAC |
N-(2-bromo-4-nitrophenyl)-1-[4-[(2-bromo-4-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Br2N4O4/c21-17-9-15(25(27)28)5-7-19(17)23-11-13-1-2-14(4-3-13)12-24-20-8-6-16(26(29)30)10-18(20)22/h1-12H |
Clave InChI |
MFBYGWWYIGEHJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702552.png)
![(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine](/img/structure/B11702561.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702571.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11702581.png)
![(5E)-3-(prop-2-en-1-yl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11702582.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11702586.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702610.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B11702615.png)
![N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B11702621.png)
![(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702628.png)
![Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B11702632.png)
